molecular formula C22H25BrN2O4S B10805475 3-((1-Acetyl-5-bromo-2-methylindolin-7-yl)sulfonyl)-N-(3,4-dimethylphenyl)propanamide

3-((1-Acetyl-5-bromo-2-methylindolin-7-yl)sulfonyl)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B10805475
M. Wt: 493.4 g/mol
InChI Key: NXFMOMILRAHKIO-UHFFFAOYSA-N
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Description

WAY-329592 is a chemical compound known for its tyrosine kinase inhibitory activity . Tyrosine kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and metabolism. Inhibitors of these enzymes are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of cancer and other proliferative diseases.

Chemical Reactions Analysis

WAY-329592 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-329592 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases and their role in various chemical processes.

    Biology: Employed in cell biology research to investigate the effects of tyrosine kinase inhibition on cell signaling pathways and cellular functions.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by abnormal tyrosine kinase activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting tyrosine kinases

Mechanism of Action

WAY-329592 exerts its effects by inhibiting the activity of tyrosine kinases. These enzymes are involved in the phosphorylation of tyrosine residues on proteins, which is a key step in the activation of various signaling pathways. By inhibiting tyrosine kinases, WAY-329592 disrupts these signaling pathways, leading to the suppression of cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where abnormal tyrosine kinase activity is often observed .

Comparison with Similar Compounds

WAY-329592 can be compared with other tyrosine kinase inhibitors, such as:

    Imatinib: Known for its use in the treatment of chronic myeloid leukemia.

    Erlotinib: Used in the treatment of non-small cell lung cancer.

    Sunitinib: Employed in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Properties

Molecular Formula

C22H25BrN2O4S

Molecular Weight

493.4 g/mol

IUPAC Name

3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydroindol-7-yl)sulfonyl]-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C22H25BrN2O4S/c1-13-5-6-19(9-14(13)2)24-21(27)7-8-30(28,29)20-12-18(23)11-17-10-15(3)25(16(4)26)22(17)20/h5-6,9,11-12,15H,7-8,10H2,1-4H3,(H,24,27)

InChI Key

NXFMOMILRAHKIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C(=CC(=C2)Br)S(=O)(=O)CCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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